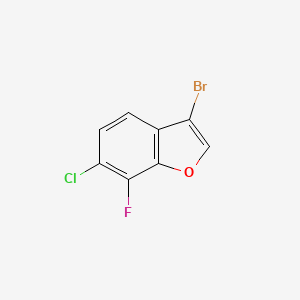

3-Bromo-6-chloro-7-fluoro-1-benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloro-7-fluoro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClFO/c9-5-3-12-8-4(5)1-2-6(10)7(8)11/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJQSZWGQLXVLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=CO2)Br)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2408968-43-2 | |

| Record name | 3-bromo-6-chloro-7-fluoro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-chloro-7-fluoro-1-benzofuran

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for 3-Bromo-6-chloro-7-fluoro-1-benzofuran, a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. The benzofuran scaffold is a privileged structure in medicinal chemistry, and its specific halogenation patterns are critical for modulating biological activity.[1] This document details a rational, multi-stage synthesis, beginning from a commercially viable substituted phenol. Each stage is presented with a detailed experimental protocol, mechanistic insights, and expert commentary on the critical process parameters that ensure high yield and purity. The guide is intended for an audience of professional researchers, chemists, and process development scientists engaged in the synthesis of complex organic molecules.

Introduction: The Significance of Substituted Benzofurans

Benzofuran and its derivatives are core structural motifs in a vast array of natural products and synthetic compounds with profound biological activities.[2] Their applications span from anti-inflammatory and antimicrobial agents to treatments for cardiovascular diseases and cancer. The specific substitution pattern on both the benzene and furan rings is a key determinant of a molecule's pharmacological profile. The target molecule, 3-Bromo-6-chloro-7-fluoro-1-benzofuran, incorporates a unique tri-halogenation pattern, making it a valuable building block for the exploration of new chemical space in drug discovery programs. This guide elucidates a logical and reproducible synthetic pathway, designed to be both efficient and scalable.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule dictates a three-stage approach. The final bromination at the C-3 position suggests an electrophilic aromatic substitution on a pre-formed benzofuran core. The benzofuran core itself can be constructed via intramolecular cyclization of a functionalized phenol. This leads to the following proposed synthetic pathway:

Caption: Retrosynthetic analysis of the target compound.

This strategy leverages common and well-understood transformations in organic synthesis: O-alkylation of a phenol, intramolecular cyclization to form the heterocyclic core, and a final regioselective halogenation.

Stage 1: Synthesis of the Benzofuran Core Intermediate (6-Chloro-7-fluoro-1-benzofuran)

The formation of the benzofuran ring system is achieved through a two-step sequence starting from the commercially available 3-Chloro-4-fluorophenol. This approach involves the formation of an ether intermediate followed by a cyclodehydration reaction.

Step 1: O-Alkylation of 3-Chloro-4-fluorophenol

The initial step is the Williamson ether synthesis, where the phenoxide of 3-Chloro-4-fluorophenol acts as a nucleophile, attacking an electrophilic two-carbon unit. Ethyl bromoacetate is an ideal reagent for this purpose, as the resulting ester functionality is primed for the subsequent cyclization step.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing hydrolysis of the ethyl ester. It is also inexpensive and easily removed during workup.

-

Solvent (Acetone): Acetone is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction. Its relatively low boiling point allows for easy removal post-reaction.

-

Reagent (Ethyl Bromoacetate): This reagent provides the necessary two-carbon chain and an ester group, which will become part of the furan ring.

Experimental Protocol: Synthesis of Ethyl 2-((3-chloro-4-fluorophenyl)oxy)acetate

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-4-fluorophenol (14.8 g, 0.1 mol) and dry acetone (250 mL).

-

Addition of Base: Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution.

-

Addition of Alkylating Agent: Add ethyl bromoacetate (25.0 g, 0.15 mol) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Wash the solid residue with acetone (2 x 30 mL).

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting crude oil in ethyl acetate (150 mL), wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product as a pale yellow oil.

Step 2: Intramolecular Cyclization to 6-Chloro-7-fluoro-1-benzofuran

This crucial step involves an intramolecular Friedel-Crafts-type acylation followed by dehydration to form the aromatic furan ring. Strong protic acids or Lewis acids are required to promote this transformation. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a particularly effective medium for such cyclodehydrations.[3]

Causality Behind Experimental Choices:

-

Cyclizing Agent (Eaton's Reagent): This superacidic medium is highly effective at promoting the cyclization of the ester onto the electron-rich aromatic ring. It acts as both a Lewis acid to activate the carbonyl group and a powerful dehydrating agent.[3]

-

Temperature: Moderate heating is required to overcome the activation energy for the cyclization, but excessive temperatures can lead to decomposition and reduced yields.

Experimental Protocol: Synthesis of 6-Chloro-7-fluoro-1-benzofuran

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, place Eaton's reagent (7.5% w/w P₂O₅ in MeSO₃H, 100 mL).

-

Addition of Substrate: Add the crude Ethyl 2-((3-chloro-4-fluorophenyl)oxy)acetate (0.1 mol) dropwise to the stirred Eaton's reagent at room temperature over 30 minutes. An initial exotherm may be observed.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 500 g) with vigorous stirring.

-

Extraction: Extract the resulting aqueous suspension with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexane/ethyl acetate) to afford 6-Chloro-7-fluoro-1-benzofuran as a solid.

Stage 2: Regioselective Bromination of the Benzofuran Core

The final stage is the introduction of a bromine atom at the 3-position of the benzofuran ring. Benzofurans are electron-rich heterocycles and readily undergo electrophilic aromatic substitution. The key challenge is achieving regioselectivity. While substitution often favors the 2-position, specific conditions can direct the electrophile to the 3-position.

Mechanism of Electrophilic Bromination: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The electrophile (Br⁺, or a polarized bromine source) attacks the electron-rich furan ring to form a resonance-stabilized carbocation intermediate (a σ-complex).[4][5] Subsequent loss of a proton restores the aromaticity of the furan ring, yielding the brominated product. The regioselectivity is determined by the relative stability of the intermediate σ-complexes for attack at C-2 versus C-3.

Causality Behind Experimental Choices:

-

Brominating Agent (N-Bromosuccinimide, NBS): NBS is a convenient and safer alternative to liquid bromine.[6] In polar aprotic solvents, it can act as a source of an electrophilic bromine species suitable for aromatic bromination.[7]

-

Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile is chosen to facilitate the formation of the electrophilic bromine species from NBS and to promote the desired ionic reaction pathway.[8]

Experimental Protocol: Synthesis of 3-Bromo-6-chloro-7-fluoro-1-benzofuran

-

Setup: Dissolve 6-Chloro-7-fluoro-1-benzofuran (8.6 g, 0.05 mol) in acetonitrile (150 mL) in a 250 mL round-bottom flask protected from light.

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (9.8 g, 0.055 mol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (50 mL).

-

Extraction: Extract the mixture with ethyl acetate (2 x 75 mL).

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield 3-Bromo-6-chloro-7-fluoro-1-benzofuran.

Overall Synthesis Workflow and Data Summary

The complete synthetic pathway is summarized in the workflow diagram below.

Sources

- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. 2-Bromo-4-chlorophenol synthesis - chemicalbook [chemicalbook.com]

3-Bromo-6-chloro-7-fluoro-1-benzofuran CAS number and structure

An In-Depth Technical Guide to 3-Bromo-6-chloro-7-fluoro-1-benzofuran

Part 1: Chemical Identity & Core Profile[1]

Compound: 3-Bromo-6-chloro-7-fluoro-1-benzofuran CAS Registry Number: 2408968-43-2 (Primary Reference), 2741429-53-6 (Secondary/Vendor Associated) Molecular Formula: C₈H₃BrClFO Molecular Weight: 249.46 g/mol InChIKey: DYJQSZWGQLXVLL-UHFFFAOYSA-N[1][2][3]

Structural Analysis

This compound features a fused benzene and furan ring system (benzofuran) substituted with three distinct halogens.[4] The regiochemistry is critical for its application as a scaffold in medicinal chemistry:

-

C3-Bromo: The most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), serving as the primary "handle" for diversifying the scaffold.

-

C6-Chloro & C7-Fluoro: These substituents on the benzenoid ring modulate lipophilicity and metabolic stability. The C7-fluorine atom, in particular, is often employed to block metabolic oxidation sites or induce specific conformational locks via intramolecular interactions.[5]

| Property | Value | Note |

| Appearance | Off-white to pale yellow solid | Typical of halogenated benzofurans |

| Predicted LogP | ~3.7 | High lipophilicity due to tri-halogenation |

| Melting Point | 90–95 °C (Estimated) | Based on structural analogs |

| Solubility | DMSO, Chloroform, DCM | Low aqueous solubility |

Part 2: Synthetic Methodology

Primary Workflow: The "Acetal Cyclization" Route

This protocol is favored for its scalability and avoidance of harsh metal-catalyzed cyclizations early in the synthesis.

Step 1: O-Alkylation of the Phenol

-

Precursor: 3-Chloro-2-fluorophenol.

-

Reagent: Bromoacetaldehyde diethyl acetal.

-

Conditions: K₂CO₃, DMF, 100°C, 4–6 h.

-

Mechanism: Sₙ2 displacement of the alkyl bromide by the phenoxide anion.

-

Technical Note: Ensure the phenol is fully deprotonated before adding the acetal to minimize O/C-alkylation competition, although O-alkylation is heavily favored here.

Step 2: Cyclodehydration (The Pomeranz-Fritsch Type Cyclization)

-

Reagent: Polyphosphoric Acid (PPA) or Amberlyst-15 in Chlorobenzene.

-

Conditions: Reflux (110–130°C).

-

Mechanism: Acid-catalyzed cleavage of the acetal generates an oxonium ion/aldehyde equivalent, which undergoes intramolecular electrophilic aromatic substitution at the ortho position (C6 of the phenol, becoming C2 of the benzofuran).

-

Critical Control Point: The fluorine at the ortho position (relative to the phenol OH) directs the cyclization to the only available open ortho site, ensuring regiochemical purity.[5]

Step 3: Electrophilic Bromination at C3

-

Substrate: 6-Chloro-7-fluoro-1-benzofuran.[6]

-

Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS).

-

Solvent: Dichloromethane (DCM) or Acetonitrile.

-

Protocol:

-

Dissolve substrate in DCM at 0°C.

-

Add Br₂ (1.05 eq) dropwise.

-

Allow to warm to RT over 2 hours.

-

Quench with saturated Na₂S₂O₃ to remove excess bromine.[5]

-

-

Why this works: The C3 position in benzofuran is significantly more nucleophilic than the benzenoid ring carbons. The C2-C3 double bond acts like an enol ether, directing the electrophile (Br⁺) exclusively to C3.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the logical flow from the commercially available phenol to the final functionalized scaffold.

Figure 1: Step-wise synthesis of 3-Bromo-6-chloro-7-fluoro-1-benzofuran from substituted phenol.[1][2]

Part 4: Applications in Drug Discovery

This compound is a high-value intermediate rather than a final drug. Its utility lies in its "orthogonal reactivity":

-

Selective C3-Functionalization: The C3-bromo group is highly susceptible to oxidative addition by Pd(0). This allows researchers to attach aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura or Stille couplings.[5]

-

Example: Coupling with a boronic acid to install a kinase hinge-binding motif.

-

-

Metabolic Stability Engineering: The C7-fluorine atom is strategically placed to block metabolic hydroxylation at a position that is often vulnerable in benzofuran-containing drugs (e.g., Amiodarone analogs). The C6-chlorine adds bulk and lipophilicity, often improving potency in hydrophobic binding pockets.

-

Nucleophilic Substitution (SNAr): While less common, the fluorine at C7 can potentially undergo SNAr displacement if the benzofuran ring is sufficiently electron-deficient (e.g., if a nitro group is introduced), allowing for the introduction of amines or ethers.

Part 5: Safety & Handling Protocols

Hazard Identification:

-

Skin/Eye Irritant: Halogenated benzofurans are potent irritants.

-

Sensitizer: Potential to cause allergic skin reactions.

Handling Procedure:

-

Engineering Controls: Always handle within a certified fume hood.

-

PPE: Nitrile gloves (double gloving recommended for the bromination step), safety goggles, and lab coat.[5]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials) due to the C-Br bond's potential for homolysis over time.

References

-

PubChem. (2025).[7] Compound Summary: 3-Bromo-6-chloro-7-fluoro-1-benzofuran.[1][2] National Library of Medicine. [Link]

-

MDPI Molecules. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols. [Link]

-

Organic Chemistry Frontiers. (2020). Strategies for the Functionalization of Benzofurans. Royal Society of Chemistry.[5] [Link]

Sources

- 1. PubChemLite - DYJQSZWGQLXVLL-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - CO2 - Explore [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 3-bromo-6-chloro-7-fluoro-1-benzofuran (C8H3BrClFO) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. 6-chloro-2,3-dihydro-1-benzofuran-3-one - C8H5ClO2 | CSCS00000720454 [chem-space.com]

- 6. PubChemLite - 6-chloro-7-fluoro-1-benzofuran-2-carboxylic acid (C9H4ClFO3) [pubchemlite.lcsb.uni.lu]

- 7. 6-Chloro-1-benzofuran | C8H5ClO | CID 17842438 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Halogenated Benzofuran Scaffold: A Technical Guide to Biological Activity and Drug Design

Executive Summary

This technical guide analyzes the pharmacological versatility of halogenated benzofurans, a privileged scaffold in medicinal chemistry.[1] Benzofuran (1-benzofuran) serves as a rigid, lipophilic pharmacophore capable of π-π stacking interactions. The strategic incorporation of halogen atoms (F, Cl, Br, I) into this bicyclic system dramatically alters its physicochemical properties—modulating metabolic stability, enhancing membrane permeability via lipophilicity (

Part 1: Structural Basis & Medicinal Chemistry[2][3]

The Benzofuran Core and Numbering

The benzofuran scaffold consists of a benzene ring fused to a furan ring.[2] Biological activity is highly sensitive to substitution patterns, particularly at the C2, C3, and C5 positions.

-

C2/C3 Positions: Critical for geometric orientation. Substitutions here (e.g., aroyl, amide) often dictate the molecule's ability to fit into binding pockets like the colchicine site of tubulin.

-

C5/C6 Positions: Preferred sites for halogenation to modulate metabolic stability and electronic density.

The "Halogen Advantage" in SAR

Halogenation is not merely a tool for adding bulk; it drives specific molecular interactions:

-

Metabolic Blocking: Fluorine substitution at metabolically labile sites (e.g., para-positions of pendant phenyl rings) blocks cytochrome P450 oxidation, extending half-life (

). -

Lipophilicity & Permeability: Cl, Br, and I increase lipophilicity, facilitating passive transport across bacterial cell walls or the blood-brain barrier.

-

Sigma-Hole Bonding: Heavier halogens (Br, I) exhibit a positive electrostatic potential cap ("sigma-hole") opposite the C-X bond, allowing them to act as Lewis acids and form halogen bonds with backbone carbonyl oxygens in target proteins (e.g., Kinases, Tubulin).

Visualization: SAR Landscape

The following diagram maps the functional impact of substitutions on the benzofuran core.

Figure 1: SAR map illustrating how specific substitutions drive biological outcomes.[3][4][5]

Part 2: Therapeutic Applications & Mechanisms[3][8]

Oncology: Tubulin Polymerization Inhibition

Halogenated benzofurans, particularly 2-aryl and 3-aroyl derivatives (e.g., compound 6g or KGP18 analogues), function as microtubule destabilizing agents (MDAs).

-

Mechanism: They bind to the colchicine-binding site at the interface of

- and -

Causality: Binding prevents the curvature change necessary for microtubule assembly. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis via the mitochondrial pathway (Bcl-2 downregulation/Bax upregulation).

-

Halogen Role: A bromine or iodine atom at the C5 position of the benzofuran ring often enhances binding affinity significantly compared to the unsubstituted analog due to hydrophobic pocket occupancy.

Cardiovascular: The Amiodarone Paradigm

Amiodarone is the archetypal iodinated benzofuran drug.

-

Structure: Di-iodinated benzofuran derivative.

-

Mechanism: Multi-channel blocker (Class III antiarrhythmic). It blocks potassium currents (

), prolonging the action potential duration.[2] -

Iodine Toxicity: While the iodine atoms are essential for the molecule's specific electrophysiological profile, they also mimic thyroid hormones (

/

Visualization: Tubulin Inhibition Pathway

Figure 2: Cascade of events triggered by benzofuran binding to tubulin.

Part 3: Experimental Protocols

Synthesis: One-Pot TiCl4-Mediated Cyclization

This protocol is selected for its efficiency in generating 2,3-disubstituted benzofurans directly from phenols, avoiding multi-step isolation.

Reaction Principle: Friedel–Crafts alkylation followed by intramolecular cyclodehydration.[6]

Materials:

-

Substituted Phenol (1.0 equiv)

- -Haloketone (1.2 equiv)[7]

-

Titanium Tetrachloride (

) (1.5 equiv)[7] -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add the substituted phenol (e.g., 4-bromophenol) and anhydrous DCM.

-

Lewis Acid Addition: Cool the solution to 0°C. Add

dropwise via syringe. The solution will likely change color (formation of titanium phenoxide complex). -

Reagent Addition: Add the

-haloketone (e.g., 2-bromoacetophenone) slowly to the mixture. -

Reflux: Warm to room temperature, then heat to reflux (approx. 40-80°C depending on solvent) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Quench: Cool to room temperature. Pour the mixture into ice-water/HCl to quench the titanium complex.

-

Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over

, and concentrate. -

Purification: Purify via silica gel column chromatography.

Bioassay: Tubulin Polymerization Assay (Fluorescence Based)

To validate the mechanism of action described in Section 2.1.

Principle: Tubulin polymerization is measured by the fluorescence enhancement of a reporter dye (e.g., DAPI or a specific kit fluorophore) that binds only to polymerizing microtubules.

Protocol:

-

Preparation: Prepare a 96-well black plate. Pre-warm the spectrophotometer to 37°C.

-

Tubulin Stock: Resuspend purified porcine brain tubulin in Reaction Buffer (80 mM PIPES pH 6.9, 2 mM

, 0.5 mM EGTA, 1 mM GTP). -

Compound Addition: Add the halogenated benzofuran test compound (dissolved in DMSO) to wells at varying concentrations (e.g., 1, 5, 10

). Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine or Vinblastine). -

Initiation: Add the Tubulin/Reporter mixture to the wells. Final tubulin concentration should be approx. 3 mg/mL.

-

Measurement: Immediately begin kinetic reading (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes at 37°C.

-

Analysis: Plot Fluorescence vs. Time.

-

Control: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

-

Active Inhibitor: Reduced slope (Vmax) and lower plateau height.

-

Part 4: Toxicology & Metabolism (ADME)

The introduction of halogens significantly impacts the ADME profile:

-

Metabolism: Chlorinated and brominated derivatives are generally more resistant to oxidative dealkylation than their non-halogenated counterparts. However, they may undergo dehalogenation via specific hepatic enzymes, potentially generating reactive radical species.

-

Toxicity: As seen with Amiodarone, iodine can accumulate in lipid-rich tissues (lung, adipose) due to high lipophilicity (

), leading to phospholipidosis. Drug design must balance potency (aided by halogens) with clearance rates to avoid cumulative toxicity.

References

-

Anticancer Potential of Halogen Deriv

-

Source:

- Relevance: Details the synthesis and tubulin inhibition activity of bromin

-

-

Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 2020.[8]

-

Source:

- Relevance: Provides IC50 values and G2/M arrest data for benzofuran deriv

-

-

One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 2019.[6]

-

Source:

- Relevance: Source of the TiCl4-medi

-

-

Amiodarone | Deranged Physiology. Deranged Physiology, 2024.[2]

-

Source:

- Relevance: In-depth analysis of Amiodarone's structure, iodine content, and toxicity mechanisms.

-

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents.Journal of Pharmacy & Bioallied Sciences, 2017.

-

Source:

-

Relevance: Review of antimicrobial SAR and C2/C3 substitution effects.[9]

-

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Structural interrogation of benzosuberene-based inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials - Google Patents [patents.google.com]

- 8. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 3-Bromo-6-chloro-7-fluoro-1-benzofuran: A Technical Guide to Target Identification and Validation

Foreword: Navigating the Uncharted Territory of a Novel Benzofuran Derivative

The compound 3-Bromo-6-chloro-7-fluoro-1-benzofuran represents a unique confluence of chemical moieties, positioning it as a compelling candidate for novel therapeutic development. While direct studies on this specific molecule are not yet prevalent in the public domain, the rich history of its core structure, benzofuran, provides a fertile ground for hypothesis-driven target exploration. Benzofuran and its derivatives are known to exhibit a wide arrayed of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This guide, therefore, adopts a rational, experience-based approach to propose and validate potential therapeutic targets for this novel compound, drawing parallels from structurally analogous molecules and established pharmacological principles. Our exploration will be grounded in a philosophy of rigorous, self-validating experimental design, aimed at providing researchers and drug development professionals with a robust framework for investigation.

Part 1: Deconstructing the Molecular Architecture - A Clue to Biological Function

The structure of 3-Bromo-6-chloro-7-fluoro-1-benzofuran is characterized by a bicyclic benzofuran core, systematically decorated with three distinct halogen atoms. This specific arrangement of bromo, chloro, and fluoro groups is anticipated to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can modulate lipophilicity, metabolic stability, and the potential for specific intermolecular interactions, such as halogen bonding, which can be a critical determinant of target engagement.

Part 2: Postulated Therapeutic Targets and Pathways

Based on the extensive literature surrounding halogenated benzofurans, we can hypothesize several promising avenues for therapeutic intervention. The following sections will delve into these potential targets, outlining the scientific rationale and a comprehensive, step-by-step protocol for validation.

Target Hypothesis 1: Inhibition of Tubulin Polymerization in Oncology

A significant number of benzofuran derivatives have demonstrated potent anti-proliferative activity by interfering with microtubule dynamics through the inhibition of tubulin polymerization. The presence of multiple halogen atoms on our lead compound could enhance its binding affinity to the colchicine-binding site on tubulin, a mechanism exploited by other successful anti-cancer agents.

A multi-pronged approach is essential to conclusively validate tubulin polymerization as a primary target. This workflow is designed to build a coherent and cross-validated body of evidence.

Caption: Workflow for Validating Tubulin Polymerization Inhibition.

Protocol 2.1.1: In Vitro Tubulin Polymerization Assay

-

Objective: To directly measure the effect of 3-Bromo-6-chloro-7-fluoro-1-benzofuran on the polymerization of purified tubulin.

-

Materials: Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.), purified tubulin, GTP, polymerization buffer, test compound, positive control (e.g., colchicine), negative control (DMSO).

-

Procedure:

-

Prepare a reaction mixture containing polymerization buffer, GTP, and tubulin.

-

Add varying concentrations of the test compound (e.g., 0.1 to 100 µM) or controls to the reaction mixture.

-

Incubate the mixture at 37°C to initiate polymerization.

-

Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

-

Self-Validation Check: The positive control (colchicine) should exhibit a dose-dependent inhibition of polymerization, while the negative control (DMSO) should show robust polymerization.

-

Protocol 2.1.2: Cellular Immunofluorescence for Microtubule Disruption

-

Objective: To visualize the effect of the compound on the microtubule network in cancer cells.

-

Materials: Cancer cell line (e.g., HeLa, A549), cell culture medium, 3-Bromo-6-chloro-7-fluoro-1-benzofuran, paraformaldehyde, Triton X-100, primary antibody against α-tubulin, fluorescently labeled secondary antibody, DAPI for nuclear staining.

-

Procedure:

-

Culture cells on glass coverslips and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Incubate with the primary anti-α-tubulin antibody, followed by the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the microtubule structure using a fluorescence microscope.

-

Self-Validation Check: Untreated cells should display a well-defined, filamentous microtubule network. In contrast, cells treated with a known microtubule-disrupting agent (e.g., nocodazole) should show diffuse, fragmented tubulin staining, providing a benchmark for the test compound's effect.

-

Target Hypothesis 2: Modulation of Inflammatory Pathways via COX/LOX Inhibition

Benzofuran scaffolds are also recognized for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, key mediators of inflammation. The electronegative nature of the halogen substituents on our lead compound could facilitate its interaction with the active sites of these enzymes.

Caption: Workflow for Validating COX/LOX Inhibition.

Protocol 2.2.1: In Vitro COX-1/COX-2 Inhibition Assay

-

Objective: To determine the selective inhibitory activity of the compound against COX-1 and COX-2 isoforms.

-

Materials: COX inhibitor screening assay kit (e.g., from Cayman Chemical), ovine COX-1, human recombinant COX-2, arachidonic acid, test compound, selective inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2).

-

Procedure:

-

Pre-incubate the respective COX isoforms with various concentrations of the test compound or controls.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Measure the production of prostaglandin F2α (PGF2α) or other prostanoids using the method specified in the kit (e.g., colorimetric or fluorescent detection).

-

Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

-

Self-Validation Check: The known selective inhibitors should demonstrate their expected isoform specificity, confirming the validity of the assay setup.

-

Protocol 2.2.2: LPS-Stimulated Macrophage Assay

-

Objective: To assess the compound's ability to suppress the production of inflammatory mediators in a relevant cellular model.

-

Materials: Macrophage cell line (e.g., RAW 264.7), cell culture medium, lipopolysaccharide (LPS), 3-Bromo-6-chloro-7-fluoro-1-benzofuran, ELISA kits for PGE2 and TNF-α.

-

Procedure:

-

Culture macrophages and pre-treat with the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Quantify the levels of PGE2 and TNF-α in the supernatant using specific ELISA kits.

-

Self-Validation Check: LPS stimulation in the absence of the test compound should lead to a significant increase in PGE2 and TNF-α production. A known anti-inflammatory agent (e.g., dexamethasone) should effectively suppress this production.

-

Part 3: Quantitative Data Summary and Future Directions

The following table provides a template for summarizing the key quantitative data that would be generated from the proposed validation studies.

| Parameter | 3-Bromo-6-chloro-7-fluoro-1-benzofuran | Positive Control |

| Tubulin Polymerization IC50 (µM) | Experimental Value | Colchicine: Value |

| HeLa Cell IC50 (µM) | Experimental Value | Paclitaxel: Value |

| G2/M Cell Cycle Arrest (%) | Experimental Value | Nocodazole: Value |

| COX-1 IC50 (µM) | Experimental Value | SC-560: Value |

| COX-2 IC50 (µM) | Experimental Value | Celecoxib: Value |

| PGE2 Inhibition in RAW 264.7 IC50 (µM) | Experimental Value | Dexamethasone: Value |

The successful validation of one or more of these initial hypotheses will pave the way for more advanced preclinical studies, including pharmacokinetic profiling, in vivo efficacy studies in relevant animal models of cancer or inflammation, and preliminary safety and toxicology assessments. The robust, self-validating nature of the proposed experimental workflows is designed to provide a high degree of confidence in the subsequent, more resource-intensive stages of drug development.

References

-

Aslam, M. S., et al. (2021). Benzofuran: A key building block for the synthesis of new bioactive compounds. Molecules, 26(13), 3949. [Link]

-

Dawood, K. M., et al. (2019). Benzofuran derivatives: A patent review (2010-2018). Expert Opinion on Therapeutic Patents, 29(4), 293-318. [Link]

-

Reddy, T. S., et al. (2018). A review on the biological and pharmacological activities of benzofuran derivatives. Bioorganic & Medicinal Chemistry, 26(10), 2639-2655. [Link]

-

Romagnoli, R., et al. (2014). Synthesis and biological evaluation of 2-aroyl-3-aryl-benzo[b]furan derivatives as a new class of antitubulin agents. Journal of Medicinal Chemistry, 57(11), 4644-4657. [Link]

-

Li, L., et al. (2016). Design, synthesis, and biological evaluation of novel 2-benzoyl-3-phenyl-benzo[b]furan derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 124, 84-96. [Link]

-

Khan, I., et al. (2017). A review on the anti-inflammatory activity of benzofuran derivatives. European Journal of Medicinal Chemistry, 139, 449-467. [Link]

The Emerging Potential of 3-Bromo-6-chloro-7-fluoro-1-benzofuran Derivatives in Medicinal Chemistry: A Technical Guide

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This technical guide delves into the synthesis, characterization, and potential biological applications of a novel subclass: 3-bromo-6-chloro-7-fluoro-1-benzofuran derivatives and their analogs. The strategic placement of bromine, chlorine, and fluorine atoms on the benzofuran ring is hypothesized to significantly modulate the electronic and lipophilic properties of these molecules, potentially leading to enhanced biological activity.[3] This document provides a comprehensive overview for researchers, scientists, and drug development professionals, outlining a proposed synthetic pathway, detailed analytical protocols, and a framework for evaluating their therapeutic potential, particularly in oncology and infectious diseases.

Introduction: The Significance of Halogenated Benzofurans

Benzofuran derivatives are prevalent in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[4][5] The introduction of halogen atoms into the benzofuran nucleus is a well-established strategy in medicinal chemistry to enhance the therapeutic efficacy of these compounds.[3][6] Halogens can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets through various mechanisms, including the formation of halogen bonds.[6]

The specific substitution pattern of 3-bromo-6-chloro-7-fluoro-1-benzofuran is of particular interest. The electron-withdrawing nature of the fluorine and chlorine atoms on the benzene ring, coupled with the bromine at the electron-rich 3-position of the furan ring, is expected to create a unique electronic distribution, potentially leading to novel biological activities. This guide outlines a strategic approach to the synthesis and evaluation of this promising class of compounds.

Proposed Synthesis and Characterization

While the direct synthesis of 3-bromo-6-chloro-7-fluoro-1-benzofuran is not extensively documented, a plausible and efficient synthetic route can be designed based on established methodologies for benzofuran synthesis and halogenation.[1][7]

Synthetic Pathway

A proposed multi-step synthesis is outlined below, starting from a commercially available substituted phenol.

A [label="2-Chloro-3-fluorophenol"]; B [label="2-Chloro-3-fluoro-6-iodophenol"]; C [label="6-Chloro-7-fluoro-1-benzofuran"]; D [label="3-Bromo-6-chloro-7-fluoro-1-benzofuran"];

A -> B [label="Iodination"]; B -> C [label="Palladium-catalyzed\ncyclization with alkyne"]; C -> D [label="Electrophilic Bromination"]; }

Figure 1: Proposed synthetic pathway for 3-bromo-6-chloro-7-fluoro-1-benzofuran.

Step 1: Iodination of 2-Chloro-3-fluorophenol. The synthesis commences with the regioselective iodination of 2-chloro-3-fluorophenol to introduce an iodine atom at the 6-position, ortho to the hydroxyl group.

Step 2: Palladium-Catalyzed Cyclization. The resulting 2-chloro-3-fluoro-6-iodophenol can then undergo a palladium-catalyzed coupling and cyclization reaction with a suitable alkyne, such as trimethylsilylacetylene, to construct the benzofuran core.[8] Subsequent removal of the silyl group would yield 6-chloro-7-fluoro-1-benzofuran.

Step 3: Electrophilic Bromination. The final step involves the regioselective electrophilic bromination of the 6-chloro-7-fluoro-1-benzofuran intermediate. Electrophilic substitution on the benzofuran ring typically occurs at the 2- or 3-position.[9][10] By carefully selecting the brominating agent and reaction conditions, it is possible to favor bromination at the 3-position.

Detailed Experimental Protocol: Electrophilic Bromination

Objective: To synthesize 3-bromo-6-chloro-7-fluoro-1-benzofuran from 6-chloro-7-fluoro-1-benzofuran.

Materials:

-

6-chloro-7-fluoro-1-benzofuran

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 6-chloro-7-fluoro-1-benzofuran (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-bromo-6-chloro-7-fluoro-1-benzofuran.

Characterization

The structure and purity of the synthesized compounds should be unequivocally confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the benzofuran core, with characteristic chemical shifts and coupling constants influenced by the halogen substituents. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, with the carbon bearing the bromine atom expected to be significantly shifted. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the target compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-O-C ether linkage of the furan ring. |

Proposed Biological Evaluation

Based on the extensive literature on halogenated benzofurans, the primary therapeutic areas to explore for 3-bromo-6-chloro-7-fluoro-1-benzofuran derivatives are oncology and infectious diseases.[11][12]

Anticancer Activity

Many benzofuran derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[5][13] The proposed mechanism of action often involves the induction of apoptosis and cell cycle arrest.[2][14]

Compound [label="3-Bromo-6-chloro-7-fluoro-\n1-benzofuran Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target [label="Putative Kinase Target"]; Pathway [label="Signaling Pathway\n(e.g., MAPK/ERK)"]; Apoptosis [label="Induction of Apoptosis"]; CellCycle [label="Cell Cycle Arrest\n(G2/M Phase)"]; Proliferation [label="Inhibition of Cancer\nCell Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];

Compound -> Target [label="Inhibition"]; Target -> Pathway [label="Downregulation"]; Pathway -> Apoptosis; Pathway -> CellCycle; Apoptosis -> Proliferation; CellCycle -> Proliferation; }

Figure 2: Hypothetical mechanism of anticancer action.

A preliminary assessment of anticancer activity can be performed using cell viability assays such as the MTT or XTT assay.[15][16][17]

Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete cell culture medium

-

96-well microplates

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle-treated (DMSO) and untreated controls.

-

Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Protein kinases are crucial regulators of cell signaling and are often dysregulated in cancer.[18] An in vitro kinase assay can be employed to determine if the synthesized compounds inhibit the activity of specific kinases implicated in cancer progression.[19][20]

Antimicrobial Activity

Heterocyclic compounds, including benzofurans, are a rich source of antimicrobial agents.[4][21] The antimicrobial potential of the novel derivatives can be evaluated against a panel of pathogenic bacteria and fungi.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[22]

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Test compound dissolved in DMSO

-

Microplate reader or visual inspection

Procedure:

-

Prepare a standardized inoculum of the microorganism in the appropriate broth.

-

Prepare serial two-fold dilutions of the test compound in the broth in a 96-well plate.

-

Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

Determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth.

Structure-Activity Relationship (SAR) and Future Directions

The initial synthesis and biological evaluation of 3-bromo-6-chloro-7-fluoro-1-benzofuran will provide a crucial starting point for establishing a structure-activity relationship (SAR).[6] Subsequent analogs can be synthesized by modifying the substituents at various positions of the benzofuran core to optimize potency and selectivity.

Lead [label="Initial Hit Compound\n(3-bromo-6-chloro-7-fluoro-1-benzofuran)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis of Analogs\n(Varying substituents)"]; Screening [label="Biological Screening\n(Anticancer, Antimicrobial)"]; SAR [label="Structure-Activity\nRelationship Analysis"]; Optimization [label="Lead Optimization\n(Improved Potency & Selectivity)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Lead -> Synthesis; Synthesis -> Screening; Screening -> SAR; SAR -> Synthesis [label="Iterative Design"]; SAR -> Optimization; }

Figure 3: Iterative workflow for SAR studies and lead optimization.

Conclusion

The 3-bromo-6-chloro-7-fluoro-1-benzofuran scaffold represents a promising, yet underexplored, area of medicinal chemistry. The unique combination of halogen substituents is anticipated to confer potent biological activities. This technical guide provides a strategic framework for the synthesis, characterization, and biological evaluation of this novel class of compounds. The detailed protocols and proposed workflows are intended to facilitate further research and accelerate the discovery of new therapeutic agents based on the versatile benzofuran core.

References

- Rani, N., Sharma, A., & Singh, R. (2013). Benzofuran: The privileged scaffold in medicinal chemistry. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(3), 1039-1056.

- Aslam, M. S., & Pandian, S. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Journal of Biomolecular Structure and Dynamics, 41(1), 245-267. [DOI: 10.1080/07391102.2021.2018585]

- Krawiecka, M., Kuran, B., Kossakowski, J., Cieślak, M., Kaźmierczak-Barańska, J., Królewska, K., & Nawrot, B. (2015). Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. Anti-cancer agents in medicinal chemistry, 15(1), 115–121.

- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1475-1488.

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

- Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2843.

- Du, W., Yang, R., Wu, J., & Xia, Z. (2023). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry, 26(8), e202201497.

-

Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Retrieved from [Link]

- Coskun, D., Ari, F., & Ulukaya, E. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Journal of Molecular Structure, 1279, 135011.

- Kumar, A., & Kumar, R. (2012). An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 3(11), 4164-4169.

- Vitale, C., & Tita, B. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327.

- Krawiecka, M., et al. (2025).

-

ResearchGate. (n.d.). Synthesis of benzofurans via cyclization of o-alkynylphenols. Retrieved from [Link]

- Kuran, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1599.

-

ResearchGate. (n.d.). Design And Synthesis of Heterocyclic Compounds for Antimicrobial Activity. Retrieved from [Link]

- Krawiecka, M., et al. (2025).

-

IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Retrieved from [Link]

-

MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]

- Kumar, A., & Narasimhan, B. (2014). Designing and synthesis of novel antimicrobial heterocyclic analogs of fatty acids. European journal of medicinal chemistry, 73, 11-23.

- Mamadalieva, N. Z., et al. (n.d.).

- Kuran, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.

-

Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

- Okuyama, T., Kunugiza, K., & Fueno, T. (1973). Substituent Effects in the Benzofuran System. II. Electrophilic Bromination. Bulletin of the Chemical Society of Japan, 46(3), 928-932.

- Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io.

- Bertaina, S., Giraud, A., & Giraud, R. (1974). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Journal of the Chemical Society, Perkin Transactions 2, (10), 1154-1157.

- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8632.

-

ResearchGate. (n.d.). Palladium-Catalyzed Cascade Allylation/Carbopalladation/Cross Coupling: A Novel Three-Component Reaction for the Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). 2,3,4-Trichlorophenol. PubChem.

-

Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]

-

MDPI. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Retrieved from [Link]

-

PMC. (n.d.). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

-

Stack Exchange. (2015, October 5). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Retrieved from [Link]

-

MDPI. (2023). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. Retrieved from [Link]

-

PubMed. (2014, March 28). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Thieno[3,2- b ]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling. Retrieved from [Link]

-

PMC. (n.d.). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on catalytic synthesis of 2, 3, 4-Trihydroxybenzophenone. Retrieved from [Link]

-

PubMed. (2002, December 15). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Retrieved from [Link]

Sources

- 1. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity [ignited.in]

- 5. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnrjournal.com [pnrjournal.com]

- 22. Designing and synthesis of novel antimicrobial heterocyclic analogs of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Synthesis and History of 3-Bromo-6-chloro-7-fluoro-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the benzofuran scaffold, a significant heterocyclic motif in medicinal chemistry, and culminates in a detailed, plausible synthetic pathway for the novel compound, 3-Bromo-6-chloro-7-fluoro-1-benzofuran. While no specific discovery or historical data for this exact molecule is publicly available, its structural complexity presents an illustrative case study in the strategic synthesis of polysubstituted benzofurans. This document delves into the historical context of benzofuran synthesis, outlines a rational multi-step synthetic approach to the target molecule with detailed experimental protocols, and discusses the underlying chemical principles and potential challenges. The content is designed to be a valuable resource for researchers in organic synthesis and drug discovery, providing both a historical perspective and a practical guide to the construction of complex benzofuran derivatives.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a "privileged scaffold" in drug discovery.[1] Its derivatives are ubiquitous in nature and have been extensively explored in synthetic medicinal chemistry, leading to a wide array of compounds with significant biological activities.[2] The benzofuran nucleus is a core component of numerous natural products and clinically approved drugs, demonstrating a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities.[3] The versatile biological profile of benzofurans continues to drive the development of novel synthetic methodologies for accessing structurally diverse analogues.[4]

A Historical Perspective on Benzofuran Synthesis

The journey of benzofuran synthesis began in 1870 with Perkin's pioneering work, which involved the cyclization of coumarin derivatives.[5] Since then, a vast number of synthetic strategies have been developed. These can be broadly categorized into two main approaches:

-

Construction of the furan ring onto a pre-existing benzene derivative: This is the most common strategy and includes well-established methods such as the reaction of phenols or salicylaldehydes with α-haloketones or their equivalents.[6]

-

Modification of a pre-existing benzofuran core: This involves the functionalization of the benzofuran ring system through various reactions like halogenation, acylation, and metal-catalyzed cross-coupling reactions.

The advent of transition-metal catalysis has revolutionized benzofuran synthesis, enabling milder reaction conditions and greater functional group tolerance.[4] Palladium- and copper-catalyzed reactions, such as the Sonogashira coupling of o-halophenols with terminal alkynes followed by intramolecular cyclization, have become powerful tools for the construction of highly substituted benzofurans.[4]

Proposed Synthesis of 3-Bromo-6-chloro-7-fluoro-1-benzofuran

The synthesis of a tri-substituted benzofuran like 3-Bromo-6-chloro-7-fluoro-1-benzofuran requires a carefully planned, multi-step approach that addresses the challenges of regioselectivity. The following proposed synthetic pathway is based on established and analogous reactions found in the chemical literature.

Synthetic Scheme Overview

Caption: Proposed synthetic pathway for 3-Bromo-6-chloro-7-fluoro-1-benzofuran.

Step 1: Synthesis of 3-Chloro-4-fluorophenol (Intermediate B)

The synthesis commences with a commercially available starting material, 3-chloro-4-fluoroaniline. This is converted to the corresponding phenol via a diazonium salt intermediate.

Protocol:

-

Diazotization: 3-chloro-4-fluoroaniline (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl). The solution is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Hydrolysis: The cold diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid. The heat facilitates the decomposition of the diazonium salt and the introduction of the hydroxyl group.

-

After the addition is complete, the mixture is cooled to room temperature and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield crude 3-chloro-4-fluorophenol.

-

Purification is achieved by column chromatography on silica gel.

Step 2: Synthesis of 6-Chloro-7-fluoro-1-benzofuran (Intermediate C)

The formation of the benzofuran ring is a crucial step. A common and effective method involves the reaction of a phenol with an α-haloacetaldehyde equivalent, followed by cyclization.

Protocol:

-

O-Alkylation: To a solution of 3-chloro-4-fluorophenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, is added a base, typically potassium carbonate (K₂CO₃, 2.0 eq).

-

Chloroacetaldehyde dimethyl acetal (1.2 eq) is added to the mixture, and the reaction is heated to reflux for several hours until the starting phenol is consumed (monitored by TLC).

-

Cyclization: The reaction mixture is cooled, filtered to remove the inorganic salts, and the solvent is evaporated. The crude intermediate is then treated with a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid, and heated to effect the intramolecular cyclization to form the benzofuran ring.

-

The reaction mixture is cooled and quenched by pouring it into ice water.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography affords 6-chloro-7-fluoro-1-benzofuran.

Step 3: Regioselective Bromination to Yield 3-Bromo-6-chloro-7-fluoro-1-benzofuran (Target Molecule D)

The final step is the introduction of a bromine atom at the C3 position of the benzofuran ring. Electrophilic aromatic substitution on the benzofuran nucleus is known to occur preferentially on the furan ring rather than the benzene ring. The regioselectivity between the C2 and C3 positions is influenced by the reaction conditions and the substituents present on the molecule.[4] For many benzofurans, direct bromination leads to a mixture of 2-bromo and 3-bromo isomers. However, specific conditions can favor C3 bromination.

Protocol:

-

6-chloro-7-fluoro-1-benzofuran (1.0 eq) is dissolved in a suitable solvent, such as chloroform or carbon tetrachloride.

-

The solution is cooled to 0 °C.

-

A solution of bromine (Br₂, 1.05 eq) in the same solvent is added dropwise with stirring, while protecting the reaction from light.

-

The reaction is allowed to proceed at low temperature and is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any excess bromine.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to isolate the desired 3-Bromo-6-chloro-7-fluoro-1-benzofuran.

Causality in Experimental Choices:

-

The choice of a multi-step synthesis starting from a substituted aniline is a common and practical approach for accessing polysubstituted aromatic compounds.

-

The use of a protected acetaldehyde equivalent in the second step prevents self-condensation and other side reactions.

-

The conditions for the final bromination step are chosen to favor kinetic control, which can enhance the regioselectivity of the electrophilic attack on the electron-rich furan ring.

Physicochemical Data (Predicted)

The following table summarizes the predicted physicochemical properties of 3-Bromo-6-chloro-7-fluoro-1-benzofuran.

| Property | Predicted Value |

| Molecular Formula | C₈H₃BrClFO |

| Molecular Weight | 249.47 g/mol |

| XLogP3 | 3.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

Data obtained from PubChem.[7]

Potential Applications in Drug Discovery

The unique substitution pattern of 3-Bromo-6-chloro-7-fluoro-1-benzofuran, featuring a combination of different halogens, makes it an intriguing candidate for investigation in drug discovery programs. Halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This tri-halogenated benzofuran could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

While the specific discovery and a documented synthetic history of 3-Bromo-6-chloro-7-fluoro-1-benzofuran remain elusive in the current scientific literature, this guide provides a robust and scientifically plausible pathway for its synthesis. By leveraging well-established synthetic methodologies for the construction and functionalization of the benzofuran scaffold, this document offers a detailed roadmap for researchers. The proposed synthesis highlights the strategic considerations necessary for the preparation of complex, polysubstituted heterocyclic compounds and underscores the enduring importance of the benzofuran motif in the field of medicinal chemistry.

References

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules. [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. [Link]

-

Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications. [Link]

-

Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. National Center for Biotechnology Information. [Link]

-

3-bromo-6-chloro-7-fluoro-1-benzofuran. PubChem. [Link]

-

Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. [Link]

-

Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

-

Process for the preparation of aromatic fluoro compounds. Justia Patents. [Link]

-

ChemInform Abstract: Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents. ResearchGate. [Link]

-

Benzofuran – Knowledge and References. Taylor & Francis. [Link]

-

Substituted benzofuran. Wikipedia. [Link]

- Process for the preparation of 3-benzoyl benzofuran derivatives.

- Process for producing benzofuran.

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Center for Biotechnology Information. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

Sources

- 1. canbipharma.com [canbipharma.com]

- 2. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 3. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. guidechem.com [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. 2-BROMO-4-CHLORO-6-FLUOROPHENOL synthesis - chemicalbook [chemicalbook.com]

Whitepaper: A Methodological Guide to the Preliminary Cytotoxicity Screening of 3-Bromo-6-chloro-7-fluoro-1-benzofuran

Abstract

The preclinical assessment of a novel chemical entity's safety and therapeutic potential is a cornerstone of modern drug discovery.[1][2] This guide provides a comprehensive, technically-grounded framework for conducting the preliminary in vitro cytotoxicity screening of 3-Bromo-6-chloro-7-fluoro-1-benzofuran, a halogenated benzofuran derivative. Benzofuran scaffolds, particularly those with halogen substitutions, are recognized for their potential anticancer activities, making a thorough toxicological profile essential.[3][4][5] This document outlines a tiered screening strategy, beginning with broad-spectrum cell viability assessment to determine the half-maximal inhibitory concentration (IC50) and progressing to mechanistic assays to elucidate the mode of cell death. We detail the rationale behind experimental choices, provide step-by-step protocols for key assays—including MTT, LDH, Caspase-3/7, and ROS detection—and offer guidance on data interpretation and visualization, empowering research teams to make informed, early-stage decisions on this compound's developmental trajectory.

Introduction: The Rationale for Screening a Novel Halogenated Benzofuran

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, with numerous analogues demonstrating significant biological activity, including anticancer properties.[6][7] The introduction of halogens—such as bromine, chlorine, and fluorine—into the benzofuran ring has been shown to modulate and often significantly enhance cytotoxic activity.[3][4] This makes 3-Bromo-6-chloro-7-fluoro-1-benzofuran a compound of interest for oncological applications.

However, this potential efficacy is intrinsically linked to cytotoxicity. Therefore, a robust and early assessment of its cytotoxic profile is not merely a regulatory requirement but a critical step to "fail fast" and focus resources on candidates with a promising therapeutic window.[2][8] This guide establishes a logical, multi-parametric workflow to characterize the compound's cytotoxic effects, moving from general viability to specific mechanisms of action.

Strategic Workflow for Cytotoxicity Profiling

A successful preliminary screening campaign relies on a tiered approach. This strategy maximizes efficiency by using high-throughput methods to cast a wide net initially, followed by more resource-intensive assays to investigate promising or concerning results.[9][10]

Logical Framework Diagram

The following diagram illustrates the proposed decision-making workflow for the preliminary cytotoxicity assessment.

Caption: A tiered workflow for preliminary cytotoxicity screening.

Phase 1: Primary Viability Screening and IC50 Determination

The initial goal is to quantify the compound's general cytotoxic effect across a range of cell types and determine the concentration that inhibits 50% of cell viability (IC50).

Rationale for Cell Line Selection

The choice of cell lines is critical for generating relevant data.[11][12] A well-conceived panel should include:

-

Cancer Cell Lines: Multiple lines from different tissue origins (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) to assess the breadth of anticancer potential.[13][14]

-

Non-Cancerous "Normal" Cell Line: A non-transformed cell line (e.g., HEK293 - embryonic kidney, or a primary fibroblast line) is essential for calculating a Selectivity Index (SI), which provides an early indication of the therapeutic window.[6][14]

Assay of Choice: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method ideal for initial high-throughput screening.[15][16] Its principle lies in the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[17][18] The amount of formazan is directly proportional to the number of viable cells.[19]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies.[20][21]

-

Cell Seeding:

-

Culture selected cell lines under standard conditions (37°C, 5% CO₂).

-

Trypsinize and perform a cell count, ensuring viability is >95%.

-

Dilute cells to an optimized seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of 3-Bromo-6-chloro-7-fluoro-1-benzofuran in DMSO.

-

Perform serial dilutions in serum-free medium to create a range of treatment concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).

-

Carefully remove the medium from the cells and add 100 µL of the diluted compound solutions.

-

Include controls: untreated cells (medium only) and vehicle controls (medium with the highest concentration of DMSO).

-

Incubate for a defined period (typically 24, 48, or 72 hours).[21]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL MTT solution in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[19]

-

-

Formazan Solubilization and Absorbance Reading:

Data Analysis and Presentation

-

Calculate Percent Viability:

-

% Viability = [(Abs_Treated - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100

-